17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Description
Background and Significance of Protostane-Type Triterpenoid Derivatives
Protostane triterpenoids are a specialized class of tetracyclic compounds predominantly isolated from plants of the genus Alisma (Alismataceae), notably Alisma orientale and Alisma plantago-aquatica. Their defining structural features include a β-methyl group at C-10 and C-14, an α-methyl group at C-8, and an S-configuration at C-20, forming a rigid tetracyclic framework. To date, 59 protostane derivatives have been identified, with structural diversity arising from oxidation, acetylation, and side-chain modifications. These compounds are chemotaxonomic markers for Alisma species and have been sporadically reported in Lobelia chinensis, Garcinia speciosa, and Leucas cephalotes.
The pharmacological significance of protostanes is underscored by their multifaceted bioactivities. Key properties include hepatoprotective effects, antiviral activity against hepatitis B and HIV-I, and reversal of multidrug resistance (MDR) in cancer cells. For instance, alisol B 23-acetate, a protostane derivative, inhibits P-glycoprotein-mediated drug efflux, enhancing chemotherapeutic efficacy. Fungal-derived fusidane triterpenes, classified as 29-nor protostanes, exhibit potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA), with fusidic acid serving as a clinically approved agent.
Research Objectives for 17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
This compound, characterized by a 17-substituted side chain featuring a 3,3-dimethyloxiran-2-yl group and a hydroxybutan-2-yl moiety, exemplifies structural innovation within the protostane family. Research objectives center on:
- Structural Elucidation : Resolving its stereochemistry through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography.
- Biosynthetic Pathways : Investigating the role of key enzymes such as squalene epoxidase (SE) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in its biosynthesis.
- Biological Activity Profiling : Evaluating its pharmacological potential, particularly in anti-inflammatory, anticancer, and antiviral contexts, based on structural analogs like alisolides and alisol B 23-acetate.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O3/c1-18(17-21(31)25-27(4,5)33-25)19-11-15-29(7)20(19)9-10-23-28(6)14-13-24(32)26(2,3)22(28)12-16-30(23,29)8/h18,21-23,25,31H,9-17H2,1-8H3 |
InChI Key |
FRARORPBMYOKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2=C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Biomimetic Polycyclization Strategies
The cyclopenta[a]phenanthrene framework is typically constructed via acid-catalyzed cyclization of linear triterpenoid precursors. A biomimetic approach inspired by natural product biosynthesis involves the oligomerization of isoprene units followed by enzymatic-like cyclization. For synthetic reproducibility, Wenkert-type polyene cyclization has been adapted using Lewis acids such as BF₃·OEt₂ to mediate the stereoselective formation of the decahydrocyclopenta[a]phenanthrene core.
Key reagents and conditions:
Diels-Alder Approaches
Alternative routes employ Diels-Alder reactions to construct the fused rings. A diene synthesized from trans,trans-farnesol reacts with a dienophile such as methyl vinyl ketone under high-pressure conditions (1.5 kbar) to yield the bicyclic intermediate. Subsequent intramolecular aldol condensation forms the cyclopenta[a]phenanthrene skeleton.
Functionalization of the Core Structure
Methylation at C4, C8, C10, and C14
Methyl groups are introduced via nucleophilic alkylation using methyl iodide (MeI) under basic conditions. The use of K₂CO₃ in DMF at 80°C ensures selective methylation at tertiary carbons without over-alkylation:
Procedure :
- Dissolve the core triterpenoid (5.00 mmol) in DMF (30 mL).
- Add MeI (15.0 mmol) and K₂CO₃ (10.0 mmol).
- Reflux for 12 h, followed by extraction with EtOAc (3 × 50 mL).
- Purify via chromatography (hexane/EtOAc 4:1).
Installation of the 3-Ketone Group
Oxidation of the C3 position is achieved using Jones reagent (CrO₃ in H₂SO₄) at 0°C. The reaction is quenched with isopropyl alcohol to prevent over-oxidation:
Critical Parameters :
Synthesis of the Side Chain: 4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl
Epoxidation of Prenyl Derivatives
The oxirane ring is formed via epoxidation of a prenyl-substituted alkene using m-chloroperoxybenzoic acid (m-CPBA):
Steps :
- React prenyl alcohol (20.0 mmol) with m-CPBA (22.0 mmol) in CH₂Cl₂ at 0°C.
- Stir for 2 h, then wash with NaHCO₃ (sat. aq.).
- Isolate the epoxide via chromatography (hexane/EtOAc 3:1).
Coupling to the Core Structure
The side chain is attached via Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert stereochemistry at the hydroxyl-bearing carbon:
Conditions :
- Core triterpenoid (1.00 mmol)
- Side-chain alcohol (1.20 mmol)
- DEAD (1.50 mmol), PPh₃ (1.50 mmol) in THF at 25°C
- Reaction time: 6 h
Yield : 82% after purification
Stereochemical Control and Optimization
Chiral Auxiliary-Mediated Synthesis
To ensure the correct (8R,9R,13S,14R,17S) configuration, a chiral oxazolidinone auxiliary is used during side-chain coupling. The auxiliary is removed post-coupling via hydrolysis with LiOH in THF/H₂O.
Catalytic Asymmetric Epoxidation
Sharpless asymmetric epoxidation with Ti(OiPr)₄, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) achieves >90% enantiomeric excess (ee) for the oxirane moiety.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution on silica gel (hexane → EtOAc) followed by recrystallization from methanol/water (4:1). Purity is confirmed via HPLC (C18 column, 90:10 MeOH/H₂O).
Spectroscopic Validation
- ¹H NMR (600 MHz, CDCl₃): δ 3.82–3.80 (m, 1H, oxirane CH), 2.84 (dd, J = 16.8, 4.8 Hz, H-17).
- HRMS : m/z calc. for C₃₀H₄₈O₄ [M+H]⁺: 473.3631, found: 473.3628.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis utilizes continuous flow systems to enhance reaction control and reduce purification steps. For example, the Mitsunobu coupling is performed in a microtubular reactor at 50°C with a residence time of 20 min.
Green Chemistry Metrics
- Atom Economy : 78% (core + side chain)
- E-Factor : 6.2 kg waste/kg product
- Solvent Recovery : >90% via distillation
Chemical Reactions Analysis
Types of Reactions
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols .
Scientific Research Applications
17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The oxirane ring and hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules . The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key compounds compared :
17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one ()
- Molecular formula : C₁₉H₂₄O₂
- Molecular weight : 228.29 g/mol
- Key features : Lacks the 4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl side chain; simpler substitution at C17 (hydroxy group only).
- Properties : Higher solubility (logP = 5.52) compared to the target compound, suggesting reduced lipophilicity due to fewer methyl groups.
17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one ()
- Molecular formula : C₂₁H₂₈O₂
- Molecular weight : 312.45 g/mol
- Key features : Acetyl group at C17 instead of the epoxide-containing side chain.
- Properties : Increased molecular weight and hydrophobicity (logP ≈ 7.92 inferred from similar compounds in ).
Dexamethasone () Molecular formula: C₂₂H₂₉FO₅ Molecular weight: 392.46 g/mol Key features: Fluorinated corticosteroid with a 17-hydroxyacetyl group and additional hydroxyl groups.
Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-...]pentanoate () Molecular formula: C₂₅H₄₀O₅ Molecular weight: 420.58 g/mol Key features: Polar ester and hydroxyl groups enhance water solubility compared to the target compound.
Physicochemical Properties
*Estimated molecular formula based on structural similarity: C₃₀H₄₄O₄. †Predicted using analogous cyclopenta[a]phenanthren derivatives ().
Biological Activity
The compound 17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one is a steroid-like molecule characterized by a complex multi-ring structure and several functional groups. This article delves into its biological activity based on current research findings.
- Molecular Formula : C₃₀H₄₈O₃
- Molecular Weight : 458.70 g/mol
- Topological Polar Surface Area (TPSA) : 53.00 Ų
- XlogP : 6.80
- H-Bond Donor/Acceptor : 2/3
The biological activity of this compound is influenced by its structural components:
- Oxirane Ring : The presence of the oxirane moiety contributes to its reactivity with various biological targets.
- Hydroxyl Groups : These groups enhance solubility and potential interactions with enzymes and receptors.
Hormonal Activity
The compound exhibits significant binding affinity for various hormone receptors:
- Estrogen Receptor Binding : 74.15%
- Androgen Receptor Binding : 76.42%
- Glucocorticoid Receptor Binding : 76.30%
These interactions suggest potential applications in hormone-related therapies and conditions.
Enzyme Interactions
Research indicates that this compound acts as a substrate and inhibitor for several cytochrome P450 enzymes:
| Enzyme | Substrate/Inhibitor | Activity Level |
|---|---|---|
| CYP3A4 | Substrate | 65.90% |
| CYP2D6 | Inhibitor | 93.34% |
| CYP1A2 | Inhibitor | 76.82% |
Such interactions highlight its potential for drug-drug interactions and metabolic pathways.
Toxicity Profiles
The compound also exhibits varying toxicity levels across different biological systems:
- Mitochondrial Toxicity : High potential (95%)
- Nephrotoxicity : Moderate potential (78.43%)
- Acute Oral Toxicity : Classified as moderate (III)
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various models:
-
Cancer Cell Lines :
- A study demonstrated that the compound inhibited proliferation in breast cancer cell lines via estrogen receptor modulation.
- IC50 values indicated significant potency in reducing cell viability.
-
Neuroprotective Effects :
- Research indicated protective effects against oxidative stress in neuronal cells.
- Mechanistic studies suggested that it may reduce apoptosis through modulation of mitochondrial pathways.
-
Aquatic Toxicity :
- The compound showed high toxicity to fish species (97.19%), raising concerns about environmental impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
